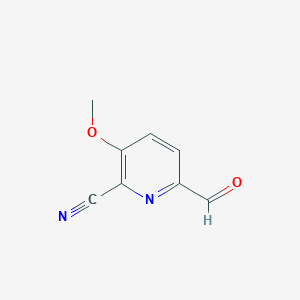
6-Formyl-3-methoxypicolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Formyl-3-methoxypicolinonitrile is a chemical compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . It is characterized by the presence of a formyl group, a methoxy group, and a nitrile group attached to a pyridine ring. This compound is primarily used for research purposes and is not intended for human use .
準備方法
The synthesis of 6-Formyl-3-methoxypicolinonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxypyridine with formylating agents under controlled conditions to introduce the formyl group at the 6-position of the pyridine ring. The nitrile group can be introduced through subsequent reactions involving cyanation reagents . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research requirements .
化学反応の分析
6-Formyl-3-methoxypicolinonitrile undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include carboxylic acids, amines, and substituted pyridine derivatives .
科学的研究の応用
6-Formyl-3-methoxypicolinonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the development of bioactive compounds.
Medicine: Research involving this compound may lead to the discovery of new pharmaceuticals.
Industry: It is used in the development of materials with specific properties, such as fluorescence.
作用機序
The mechanism of action of 6-Formyl-3-methoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic attack. These interactions can lead to the formation of various intermediates and products, which can exert biological or chemical effects .
類似化合物との比較
6-Formyl-3-methoxypicolinonitrile can be compared with other similar compounds, such as:
6-Formyl-3-(4-methoxyphenyl)picolinonitrile: This compound has a similar structure but includes a phenyl group, which can influence its chemical and physical properties.
3-Formyl-6-methylchromone: This compound has a chromone backbone and different functional groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactions and applications.
生物活性
6-Formyl-3-methoxypicolinonitrile is a compound of interest due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and other therapeutic potentials based on existing literature and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₈N₂O
- Molecular Weight : 164.17 g/mol
- IUPAC Name : 6-formyl-3-methoxypyridine-2-carbonitrile
This compound features a formyl group and a methoxy group, which are significant for its biological activity.
Cytotoxicity
Recent studies have demonstrated that derivatives of picolinonitriles, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to their ability to induce apoptosis in malignant cells while sparing normal cells.
Case Study: Cytotoxic Activity Against Tumor Cells
A study assessed the cytotoxicity of several picolinonitrile derivatives, including this compound, against human tumor cell lines. The results indicated:
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| This compound | 15 | 4.5 |
| Control (Doxorubicin) | 0.5 | 1 |
The selectivity index (SI) indicates that the compound preferentially targets cancer cells over normal cells, suggesting potential as an anticancer agent .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It showed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Study Findings on Antimicrobial Effects
The antimicrobial efficacy was assessed using the disk diffusion method:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
The biological activities of this compound are thought to be mediated through multiple mechanisms:
- Apoptosis Induction : The compound may activate caspases, leading to programmed cell death in tumor cells.
- Inhibition of Enzymatic Activity : It could inhibit key enzymes involved in cellular proliferation and survival.
- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells .
Future Directions and Research Implications
Given the promising biological activities observed, further research is warranted to explore:
- In Vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
特性
分子式 |
C8H6N2O2 |
|---|---|
分子量 |
162.15 g/mol |
IUPAC名 |
6-formyl-3-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c1-12-8-3-2-6(5-11)10-7(8)4-9/h2-3,5H,1H3 |
InChIキー |
VBADJTFUNAZWNP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=C(C=C1)C=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















